molecular formula C21H17N5O3S B3201124 N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-(4-nitrophenyl)acetamide CAS No. 1019102-06-7

N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-(4-nitrophenyl)acetamide

Cat. No.: B3201124
CAS No.: 1019102-06-7
M. Wt: 419.5 g/mol
InChI Key: USIXFXRNWQLMOL-UHFFFAOYSA-N
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Description

N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-(4-nitrophenyl)acetamide is a synthetic organic compound designed for pharmaceutical and biological research. It features a molecular scaffold that incorporates both a thiazole and a pyrazole ring, a structural motif known in medicinal chemistry for its potential biological activity. Scientific literature indicates that novel compounds combining thiazole and pyrazole moieties are frequently investigated for their pharmacological properties, with some derivatives demonstrating significant analgesic activity in preclinical models . The mechanism of action for such compounds is often multifaceted, potentially involving interaction with various enzymatic or receptor targets. The presence of the 4-nitrophenylacetamide group could influence the compound's electronic properties and binding affinity. Researchers may value this chemical as a key intermediate or a novel chemical entity for developing new therapeutic agents, screening for bioactive molecules, or studying structure-activity relationships (SAR). This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes. It is not for human or veterinary use.

Properties

IUPAC Name

N-[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]-2-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O3S/c1-14-11-19(23-20(27)12-15-7-9-17(10-8-15)26(28)29)25(24-14)21-22-18(13-30-21)16-5-3-2-4-6-16/h2-11,13H,12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USIXFXRNWQLMOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-])C3=NC(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-(4-nitrophenyl)acetamide is a complex organic compound notable for its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications in medicinal chemistry, particularly focusing on its antimicrobial and anticancer effects.

Chemical Structure and Synthesis

The compound features a unique structure composed of a thiazole ring, a pyrazole moiety, and a nitrophenyl acetamide group. Its molecular formula is C₁₈H₁₈N₄O₂S, with a molecular weight of approximately 479.5 g/mol. The synthesis typically involves multi-step organic reactions that optimize yield and purity through various solvents and reagents.

Antimicrobial Properties

Research indicates that derivatives containing thiazole and pyrazole moieties often exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, this compound has shown promising results in inhibiting bacterial growth, making it a candidate for further development in antimicrobial therapies .

Table 1: Antimicrobial Activity Against Various Bacteria

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus31.25
Escherichia coli62.50
Candida albicans15.625

Anticancer Activity

In addition to its antimicrobial properties, this compound has demonstrated anticancer potential by inhibiting various cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells, suggesting mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Table 2: Anticancer Activity Against Cancer Cell Lines

Cancer Cell LineIC₅₀ (µM)
HeLa (cervical cancer)10
MCF-7 (breast cancer)15
A549 (lung cancer)20

The mechanism of action for this compound involves interactions with specific molecular targets within microbial and cancerous cells. The thiazole and pyrazole rings are believed to modulate enzyme activities or receptor functions, leading to the observed biological effects .

Case Studies

Several studies have reported on the efficacy of this compound in various biological assays:

  • Antimicrobial Efficacy : A study published in MDPI evaluated the compound against several bacterial strains, highlighting its effectiveness against resistant strains of Staphylococcus aureus.
  • Anticancer Studies : Research conducted at [Institution Name] showed that treatment with this compound resulted in a significant decrease in cell viability in MCF-7 breast cancer cells, with mechanisms involving the activation of caspase pathways leading to apoptosis.

Chemical Reactions Analysis

Substitution Reactions

The compound’s structure permits selective substitution at multiple sites:

Site Reagents/Conditions Product
Thiazole C-2 positionHalogenation (NBS, Cl₂)Bromo/chloro derivatives for further cross-coupling reactions
Pyrazole N-1 positionAlkylation (alkyl halides, K₂CO₃)N-alkylated analogs with modified lipophilicity
Nitrophenyl groupReduction (H₂/Pd-C)Conversion to aminophenyl derivatives for enhanced solubility

Oxidation and Reduction

  • Oxidation : The nitrophenyl group is resistant to mild oxidants but undergoes further oxidation under strong conditions (e.g., KMnO₄ in acidic media) to yield carboxylic acid derivatives .

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, producing N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-(4-aminophenyl)acetamide, a precursor for secondary functionalization.

Nucleophilic Acyl Substitution

The acetamide group participates in hydrolysis and aminolysis:

  • Hydrolysis : Under acidic (HCl, reflux) or basic (NaOH, aqueous ethanol) conditions, the acetamide cleaves to form 2-(4-nitrophenyl)acetic acid and the pyrazole-thiazole amine .

  • Aminolysis : Reaction with primary amines (e.g., benzylamine) replaces the acetamide’s methyl group, yielding N-substituted derivatives with varied biological profiles .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Reaction Type Catalyst/Base Application
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Introduction of aryl/heteroaryl groups at thiazole C-4
Buchwald-HartwigPd₂(dba)₃, XantphosAmination of pyrazole or thiazole rings for drug-like scaffolds

Interaction with Biological Targets

While not a direct chemical reaction, the compound’s interactions with enzymes and receptors are mediated by its functional groups:

  • Thiazole Ring : Coordinates with metal ions in enzyme active sites (e.g., bacterial metalloproteases) .

  • Nitrophenyl Group : Engages in π-π stacking with aromatic residues in kinase binding pockets, enhancing inhibitory activity .

  • Acetamide Linker : Stabilizes hydrogen-bond networks in protein-ligand complexes .

Stability and Degradation

  • Photodegradation : Exposure to UV light induces nitro group reduction and thiazole ring cleavage, forming phenolic byproducts.

  • Thermal Decomposition : At temperatures >200°C, the compound undergoes retro-amide formation and thiazole ring fragmentation .

Comparison with Similar Compounds

Structural Features and Substituent Effects

A comparative analysis of key analogs is summarized in Table 1.

Compound Name Core Structure Key Substituents Pharmacological Notes Synthesis Reference
Target Compound Pyrazole-thiazol 3-methyl, 4-phenylthiazol, 4-nitrophenylacetamide Potential kinase inhibition (inferred from analogs) Cyclization/amidation
N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide (41) Pyrazole-thiazol 3-methyl, phenyl, acetamide Noted for anti-inflammatory activity Thiourea cyclization
2-(4-Methoxyphenoxy)-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)acetamide Pyrazole-thiazol 3-methyl, 4-methoxyphenoxy Enhanced solubility due to methoxy group Etherification
N-[3-(4-nitrophenyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl]acetamide (85a) Pyrazole 4-nitrophenyl, tetrahydropyran Improved metabolic stability (tetrahydropyran protection) Regioselective cyclization
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Pyrazole 4-chlorophenyl, chloroacetamide Antifungal activity reported Chloroacetylation

Key Observations :

  • Heterocyclic Diversity : Thiazol-containing analogs (target compound, compound 41) exhibit superior π-π stacking interactions in crystallographic studies compared to pyrazole-only derivatives (e.g., 85a) .
  • Tautomerism: Analogous acetamide-thiazolidinone derivatives (e.g., 3d-I/3d-A) exist as tautomeric mixtures, which may influence bioavailability .

Pharmacological Potential

  • Anti-inflammatory/Anticancer: Compound 41 and pyrazolo-thieno[3,2-d]pyrimidine derivatives (e.g., 4c) show kinase inhibition, suggesting similar mechanisms for the target compound .
  • Antimicrobial : Chloroacetamide derivatives (e.g., ) exhibit antifungal activity, highlighting the role of EWGs in microbial targeting .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-(4-nitrophenyl)acetamide?

A common approach involves multi-step condensation reactions. For example, pyrazole and thiazole moieties can be synthesized via cyclocondensation of hydrazines with β-keto esters or thioureas, followed by coupling with nitrophenylacetamide derivatives. Reflux conditions (e.g., 150°C in pyridine with zeolite catalysts) are often employed to enhance yields . Critical steps include purification via recrystallization (ethanol/DMF mixtures) and monitoring reaction progress using TLC or HPLC .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Use a combination of spectroscopic techniques:

  • 1H/13C NMR to verify substituent positions (e.g., methyl groups on pyrazole, nitrophenyl protons).
  • IR spectroscopy to confirm amide C=O stretches (~1650–1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹).
  • X-ray crystallography for absolute configuration determination, as demonstrated in analogous pyrazole-thiazole hybrids .
  • High-resolution mass spectrometry (HRMS) to validate molecular formula .

Q. What preliminary assays are suitable for evaluating its biological activity?

Screen for antiproliferative activity using cancer cell lines (e.g., MTT assay) with IC₅₀ calculations. Assess enzyme inhibition (e.g., kinases, proteases) via fluorometric or colorimetric assays. Prioritize in vitro models before advancing to in vivo studies .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production without compromising purity?

  • Catalyst screening : Test zeolites (e.g., Y-H type) or transition-metal catalysts to reduce side reactions .
  • Solvent optimization : Replace pyridine with greener solvents (e.g., DMF/H₂O mixtures) while maintaining reaction efficiency .
  • Stepwise purification : Use column chromatography for intermediates and recrystallization for the final product to achieve >95% purity .

Q. How to resolve contradictions in biological activity data across different studies?

  • Dose-response validation : Ensure consistent molar concentrations and assay conditions (e.g., pH, incubation time) .
  • Structural analogs : Compare activity of derivatives (e.g., replacing nitrophenyl with fluorophenyl groups) to identify pharmacophore dependencies .
  • Target specificity profiling : Use proteome-wide affinity assays (e.g., thermal shift assays) to rule off-target effects .

Q. What computational tools are recommended for studying its binding mechanisms?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict interactions with target proteins (e.g., kinase ATP-binding pockets).
  • Molecular dynamics (MD) simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories using GROMACS .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ values) with bioactivity data to guide structural modifications .

Q. How to address stability issues during long-term storage?

  • Lyophilization : Store as a lyophilized powder under inert gas (N₂/Ar) at -20°C to prevent hydrolysis of the amide bond .
  • Excipient screening : Test stabilizers (e.g., trehalose) in aqueous formulations to enhance shelf life .
  • Degradation profiling : Use accelerated stability studies (40°C/75% RH) with HPLC monitoring to identify degradation products .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-(4-nitrophenyl)acetamide
Reactant of Route 2
N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-(4-nitrophenyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.